molecular formula C6H5N3 B8185218 6-Ethynylpyrimidin-4-amine

6-Ethynylpyrimidin-4-amine

Cat. No.: B8185218
M. Wt: 119.12 g/mol
InChI Key: YDTCZPCMPGWATG-UHFFFAOYSA-N
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Description

6-Ethynylpyrimidin-4-amine is a pyrimidine derivative featuring an ethynyl (-C≡CH) substituent at the 6-position and an amino group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

6-ethynylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-6(7)9-4-8-5/h1,3-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTCZPCMPGWATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 4-amino-6-iodopyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 6-Ethynylpyrimidin-4-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of tetrahydropyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

6-Ethynylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties
Compound Substituent Reactivity (Cross-Coupling) Solubility Key Interactions
6-Chloro-N-methylpyrimidin-4-amine Chloro, methyl High (leaving group) Moderate Halogen bonding
4-Methyl-6-phenylpyrimidin-2-amine Methyl, phenyl Low Low (hydrophobic) π-π stacking
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fluoropyridinyl Moderate (electron-withdrawing) Moderate C–F⋯H hydrogen bonding
6-Ethynylpyrimidin-4-amine (inferred) Ethynyl High (sp hybridization) Variable π-π, hydrogen bonding

Structural and Crystallographic Insights

  • Crystal Packing : In 4-Methyl-6-phenylpyrimidin-2-amine (), dihedral angles between the pyrimidine and phenyl rings range from 15–28°, stabilizing the structure via π-π interactions. Ethynyl substituents, with their linear geometry, could enforce co-planarity or distinct packing motifs .
  • Hydrogen Bonding: Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () form dimers via N–H⋯N and C–H⋯O bonds. The ethynyl group’s lack of H-bond donors might limit such interactions but enhance hydrophobic or alkyne-π interactions .

Biological Activity

6-Ethynylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethynyl group at the 6-position and an amino group at the 4-position of the pyrimidine ring, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 6-Ethynylpyrimidin-4-amine can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

The biological activity of 6-Ethynylpyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act through:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation.
  • Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways that are critical in cancer and other diseases.

Biological Activities

Several studies have investigated the biological activities of 6-Ethynylpyrimidin-4-amine, revealing promising results in various areas:

Anticancer Activity

Research indicates that 6-Ethynylpyrimidin-4-amine exhibits anticancer properties, particularly against certain types of tumors. For instance, studies have shown that it can induce apoptosis in cancer cell lines by affecting cell cycle regulation and promoting caspase activation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Effect Reference
AnticancerA549 (lung cancer cell line)Induces apoptosis
AntimicrobialE. coliInhibits growth
Enzyme InhibitionDihydrofolate reductaseCompetitive inhibition

Case Study 1: Anticancer Efficacy

A study conducted on A549 lung cancer cells demonstrated that treatment with 6-Ethynylpyrimidin-4-amine resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Activity

In vitro testing against E. coli showed that 6-Ethynylpyrimidin-4-amine exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has focused on optimizing the structure of 6-Ethynylpyrimidin-4-amine to enhance its biological activity. Modifications such as substituting different groups at the pyrimidine ring have been explored to improve potency and selectivity for specific targets.

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